molecular formula C25H21F2N3O2S B2915886 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1226428-42-7

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2915886
CAS RN: 1226428-42-7
M. Wt: 465.52
InChI Key: NHCUIZZWQYGXSD-UHFFFAOYSA-N
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Description

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H21F2N3O2S and its molecular weight is 465.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Applications

  • The compound has been involved in the synthesis of derivatives with significant antibacterial activity. For instance, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide have shown promising antibacterial properties (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antitumor Activities

  • Research has also explored its derivatives for potential antitumor activities. New 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activity, highlighting the therapeutic potential of such compounds (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant Activities

  • Novel coordination complexes constructed from pyrazole-acetamide derivatives, including structures similar to the queried compound, have been studied for their antioxidant activity. These studies reveal significant antioxidant properties, indicating potential applications in oxidative stress-related conditions (Chkirate et al., 2019).

Synthesis and Evaluation of Novel Derivatives

  • The chemical structure has been a basis for the synthesis of novel derivatives with potential biological activities. For instance, the synthesis and antimicrobial activity evaluation of novel sulphonamide derivatives have been conducted, showing good antimicrobial activity, which underscores the compound's utility in drug development (Fahim & Ismael, 2019).

Role in Heterocyclic Syntheses

  • The compound's derivatives have been used as starting materials for various heterocyclic syntheses, demonstrating excellent atom economy. This application is pivotal in developing new chemical entities with potential pharmacological activities (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2N3O2S/c1-17-7-9-19(10-8-17)29-23(31)16-33-25-28-15-22(18-5-3-2-4-6-18)30(25)20-11-13-21(14-12-20)32-24(26)27/h2-15,24H,16H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCUIZZWQYGXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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